N-alpha-(9-Fluorenylxycarbonyl)-L-alaninyl-diazomethane, (3S)-3-Fmoc-amino-1-diazo-2-butanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

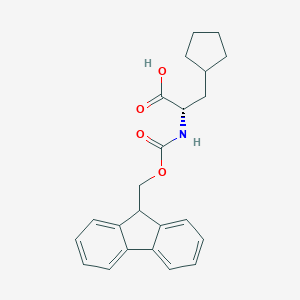

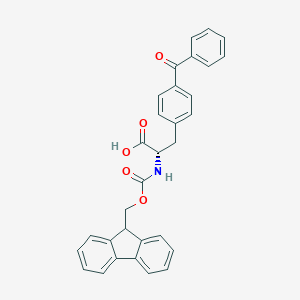

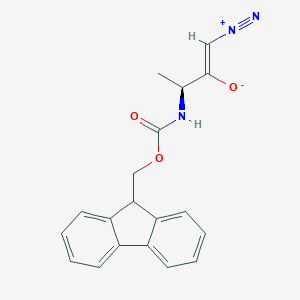

N-alpha-(9-Fluorenylxycarbonyl)-L-alaninyl-diazomethane, (3S)-3-Fmoc-amino-1-diazo-2-butanone, also known as N-alpha-(9-Fluorenylxycarbonyl)-L-alaninyl-diazomethane, (3S)-3-Fmoc-amino-1-diazo-2-butanone, is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335,37 g/mole. The purity is usually 95%.

BenchChem offers high-quality N-alpha-(9-Fluorenylxycarbonyl)-L-alaninyl-diazomethane, (3S)-3-Fmoc-amino-1-diazo-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-(9-Fluorenylxycarbonyl)-L-alaninyl-diazomethane, (3S)-3-Fmoc-amino-1-diazo-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Proteomics Studies and Peptide Synthesis

Fmoc-L-Ala-CHN2 is utilized in proteomics research and solid-phase peptide synthesis (SPPS) techniques. Its Fmoc group protects the amino acid during the synthesis process, allowing for the precise construction of peptide chains .

Self-Assembly and Hydrogel Formation

This compound exhibits self-assembly properties due to the hydrophobicity and aromaticity of the Fmoc moiety. It is used to create biofunctional hydrogel materials in aqueous media, forming supramolecular nanostructures .

Tissue Engineering

Fmoc-L-Ala-CHN2 derivatives can form rigid hydrogels, such as Fmoc-K3 hydrogel, which supports cell adhesion, survival, and duplication, making it a potential material for tissue engineering applications .

Solar Cell Technology

In perovskite solar cells, Fmoc-L-Ala-CHN2 derivatives are used for interface passivation to improve the efficiency and stability of the solar cells by introducing effective passivation groups .

Mécanisme D'action

Target of Action

Fmoc-L-Ala-CHN2, also known as N-alpha-(9-Fluorenylxycarbonyl)-L-alaninyl-diazomethane, is primarily used in proteomics studies and solid phase peptide synthesis techniques . Its primary targets are the amino acids in peptides that are being synthesized .

Mode of Action

Fmoc-L-Ala-CHN2 acts as a protecting group for the amino acid alanine during peptide synthesis . The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

Its stability under certain conditions, such as treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid, has been noted .

Result of Action

The use of Fmoc-L-Ala-CHN2 in peptide synthesis results in the formation of peptides with protected amino groups . These peptides can then be further modified or used in various applications, such as proteomics studies .

Action Environment

The action of Fmoc-L-Ala-CHN2 is influenced by the chemical environment. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment can significantly influence the efficacy of Fmoc-L-Ala-CHN2 in peptide synthesis .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-12(18(23)10-21-20)22-19(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,22,24)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOXETIYWQKLEA-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Ala-CHN2 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-](/img/structure/B557485.png)

![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)